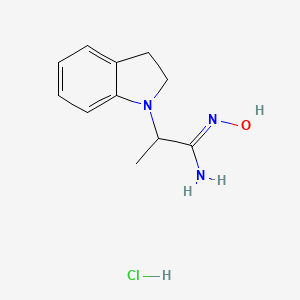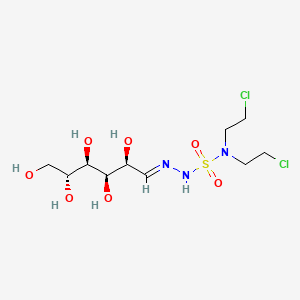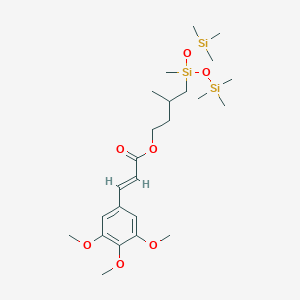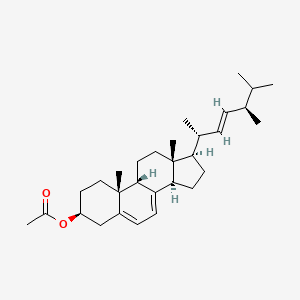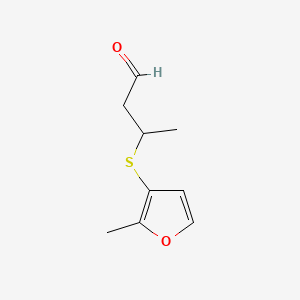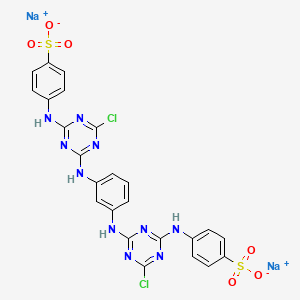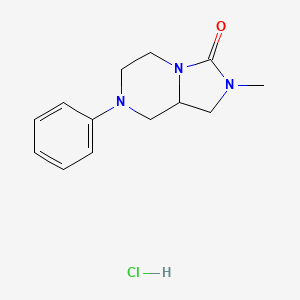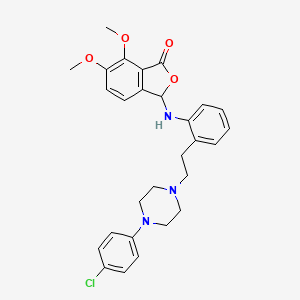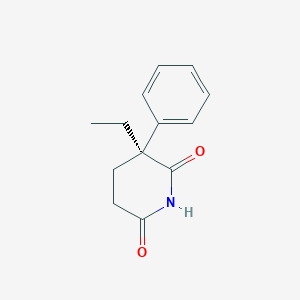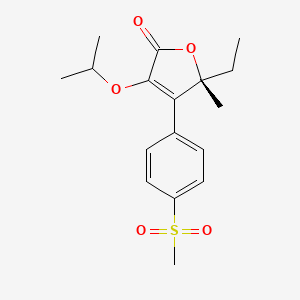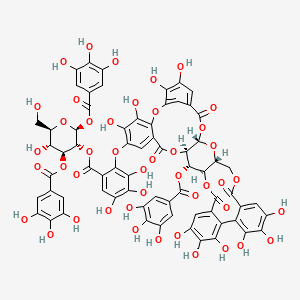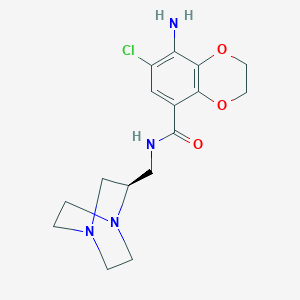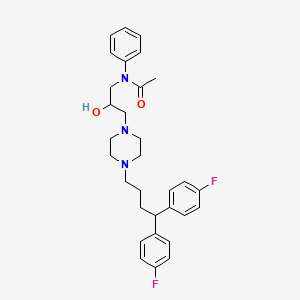
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a bis(4-fluorophenyl)butyl group and a hydroxypropyl group, along with a phenylacetamide moiety. Its intricate structure makes it a subject of interest in both synthetic chemistry and applied research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at low temperatures . This intermediate is then further reacted with piperazine and phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine: A compound with a similar bis(4-fluorophenyl) structure but different functional groups.
4-(4,4-Bis(4-fluorophenyl)butyl)-N-phenyl-1-Piperazineethanamine: Structurally related with a piperazine ring and bis(4-fluorophenyl)butyl group.
Uniqueness
N-(3-(4-(4,4-Bis(4-fluorophenyl)butyl)-1-piperazinyl)-2-hydroxypropyl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
143780-44-3 |
|---|---|
Formule moléculaire |
C31H37F2N3O2 |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
N-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]-N-phenylacetamide |
InChI |
InChI=1S/C31H37F2N3O2/c1-24(37)36(29-6-3-2-4-7-29)23-30(38)22-35-20-18-34(19-21-35)17-5-8-31(25-9-13-27(32)14-10-25)26-11-15-28(33)16-12-26/h2-4,6-7,9-16,30-31,38H,5,8,17-23H2,1H3 |
Clé InChI |
CVMXDGCSHBDZSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


